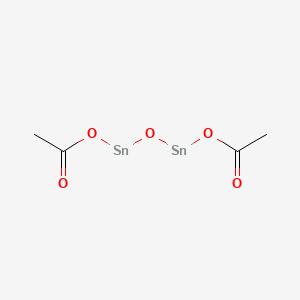
1,3-Bis(acetyloxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(acetyloxy)distannoxane, also known as 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, is a chemical compound with the molecular formula C20H42O5Sn2 and a molecular weight of 599.97 g/mol . This organotin compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two butyl groups and an acetoxy group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
1,3-Bis(acetyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The synthetic route can be summarized as follows:
[ \text{(C_4H_9)_2SnO + (CH_3CO)_2O} \rightarrow \text{(C_4H_9)_2Sn(OCOCH_3)}_2O ]
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to enhance the solubility of the reactants and facilitate the separation of the product.
Analyse Chemischer Reaktionen
1,3-Bis(acetyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(acetyloxy)distannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,3-Bis(acetyloxy)distannoxane involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with electron-rich species, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(acetyloxy)distannoxane can be compared with other organotin compounds, such as:
Dibutyltin diacetate: Similar in structure but lacks the oxygen bridge between the tin atoms.
Dibutyltin oxide: A precursor in the synthesis of this compound.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
57356-15-7 |
|---|---|
Molekularformel |
C4H6O5Sn2 |
Molekulargewicht |
371.51 g/mol |
IUPAC-Name |
acetyloxy-(acetyloxy-λ2-stannanyl)oxytin |
InChI |
InChI=1S/2C2H4O2.O.2Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
PANPIBWHNXJHND-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)O[Sn]O[Sn]OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
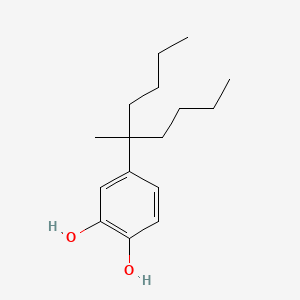
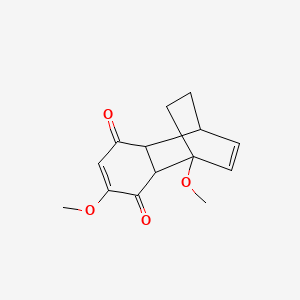
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
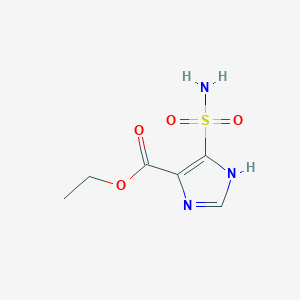
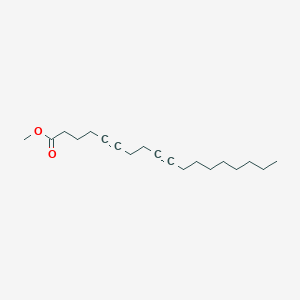
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
